1,3-Bis(3,bromopropyl)benzene
Overview
Description
1,3-Bis(3,bromopropyl)benzene is a chemical compound with the molecular formula C12H16Br2 . Its average mass is 320.063 Da and its monoisotopic mass is 317.961853 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3,bromopropyl)benzene consists of a benzene ring with two bromopropyl groups attached at the 1 and 3 positions . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1,3-Bis(3,bromopropyl)benzene has a predicted boiling point of 325.9±22.0 °C and a predicted density of 1.492±0.06 g/cm3 .Scientific Research Applications
Synthesis of New Compounds
- Ethynylferrocene Compounds : Research shows that 1,3-bis(3,bromopropyl)benzene derivatives can be used in the synthesis of ethynylferrocene compounds. These compounds exhibit chemically reversible oxidations, indicating potential applications in electrochemistry and materials science (Fink et al., 1997).
Development of Green Synthesis Processes
- Green Synthesis of Isocyanates : Studies have focused on the green synthesis process for isocyanates using 1,3-bis(3,bromopropyl)benzene derivatives. These isocyanates have applications in industries such as optical polymer composites, construction, and automotive (Jianxun et al., 2018).
Applications in Organometallic Chemistry
- Organometallic Synthesis : The compound plays a role in the synthesis of organometallics, such as in the preparation of palladium complexes which are catalysts in Heck reactions. These are used in the production of alkenes (Morales‐Morales et al., 2000).
In Polymer Science
- Synthesis of Fluorine-Containing Polyethers : Research shows that derivatives of 1,3-bis(3,bromopropyl)benzene can be used to synthesize highly fluorinated monomers for the production of polyethers with applications in various fields due to their low dielectric properties and thermal stability (Fitch et al., 2003).
Application in Anion Transport
- Anion Transport : Modifications of 1,3-bis(3,bromopropyl)benzene have led to compounds that exhibit potent anionophoric activity. These modified compounds show increased activity in anion transport, indicating potential applications in fields like sensor technology or materials science (Peng et al., 2016).
properties
IUPAC Name |
1,3-bis(3-bromopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDECNMMQGXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCBr)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307767 | |
Record name | 1,3-Bis(3-bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,bromopropyl)benzene | |
CAS RN |
41009-86-3 | |
Record name | 1,3-Bis(3-bromopropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41009-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(3-bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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